4-methoxy-2-methylpyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(8)6(10-2)3-4-9-5/h3-4H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNCFLOLQRGANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299079 | |
| Record name | 4-Methoxy-2-methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-08-8 | |
| Record name | 4-Methoxy-2-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Methoxy 2 Methylpyridin 3 Amine and Its Derivatives
Direct Synthesis Routes to 4-Methoxy-2-methylpyridin-3-amine
The direct introduction of an amino group onto a pre-functionalized pyridine (B92270) ring is a primary strategy for the synthesis of this compound. This can be approached through classical methods or more contemporary, often catalytic, pathways.
Classical and Contemporary Reaction Pathways for Pyridine Amination
Historically, the direct amination of pyridines has been achieved through methods like the Chichibabin reaction, which typically involves the use of sodium amide. However, such methods often require harsh conditions and can lack regioselectivity, particularly in highly substituted pyridines.
A more contemporary and direct approach to the amination of methoxy-substituted pyridines involves the use of strong bases to facilitate nucleophilic substitution. A notable protocol for the amination of methoxypyridines utilizes n-butyllithium (n-BuLi) to trigger the reaction with aliphatic amines. This method has been shown to be rapid, with reactions completing in as little as 10 to 30 minutes, and demonstrates excellent reactivity and a broad substrate scope. acs.orgjconsortium.com While this method has been developed for methoxypyridines in general, its application to a substrate with the specific substitution pattern of 4-methoxy-2-methylpyridine (B1587523) would be a logical extension.
Another common strategy involves the synthesis of a nitropyridine intermediate, followed by reduction. For instance, the synthesis of 3-methoxy-4-methyl-2-nitropyridine (B123997) can be achieved by dissolving 3-hydroxy-4-methyl-2-nitropyridine in dimethylformamide and reacting it with cesium carbonate and methyl iodide. The subsequent reduction of the nitro group to an amine is a well-established transformation in organic synthesis. A standard procedure for the reduction of a nitropyridine to the corresponding aminopyridine is the catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com For example, 1-methoxy-2-methyl-4-nitrobenzene is quantitatively reduced to 4-methoxy-3-methylaniline (B90814) using 10% Pd/C in methanol (B129727) at room temperature. chemicalbook.com This method is highly efficient and generally proceeds under mild conditions.
The general mechanism for nitro group reduction often follows the Haber pathway, which can proceed through a direct route involving nitroso and hydroxylamine (B1172632) intermediates, or a condensation route that forms azoxy and azo species before yielding the final amine. unimi.it
A plausible synthetic sequence for this compound could therefore involve the initial synthesis of 4-methoxy-2-methyl-3-nitropyridine, followed by a catalytic hydrogenation to yield the target amine.
Catalytic Approaches for Selective Amination of Pyridine Systems
Modern synthetic chemistry heavily relies on catalytic methods to achieve high selectivity and efficiency. Palladium-catalyzed amination reactions, for example, have proven valuable for the selective introduction of amines onto dichloropyridines. researchgate.net The use of specific ligands and mild reaction conditions can allow for excellent functional group tolerance. researchgate.net
Zinc chloride (ZnCl2) has also been utilized to mediate the amination of 4-halopyridines. researchgate.net Mechanistic studies suggest that a Zn(II)-facilitated nucleophilic aromatic substitution is the likely pathway for the exchange of a halogen with an amine. researchgate.net
While direct catalytic amination at the C-3 position of a 4-methoxypyridine (B45360) can be challenging due to the electronic nature of the ring, these catalytic systems offer potential avenues for exploration. The development of new catalytic systems is an active area of research, with the goal of achieving direct and selective C-H amination on pyridine rings, which would represent a significant advancement in synthetic efficiency. digitellinc.com
Derivatization and Analogue Synthesis of this compound
The derivatization of this compound and the synthesis of its analogues are crucial for exploring structure-activity relationships in various applications. This can involve modifications to the pyridine ring itself, or to the existing amino and methoxy (B1213986) functional groups.
Functionalization of the Pyridine Ring System
The functionalization of the pyridine ring can be achieved through various methods, including electrophilic substitution and metal-mediated cross-coupling reactions. For instance, palladium-mediated direct arylation has been used for the C-4 functionalization of pyridines. nih.gov While this example targets a different position, it highlights the potential of palladium catalysis in modifying the pyridine core. nih.gov
The synthesis of more complex derivatives often starts from a pre-functionalized pyridine. For example, a novel approach to the synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives has been developed, which could potentially be adapted to create analogues of the target compound. nih.gov
Modifications at the Amino and Methoxy Moieties
The amino and methoxy groups of this compound offer sites for further chemical modification. The amino group can undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, to introduce a wide range of substituents.
The methoxy group, being an ether, can potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized. Alternatively, the synthesis can start from a precursor with a different alkoxy group to generate analogues with modified ether side chains.
Synthesis of Halogenated Pyridine Analogues, such as Fluorinated or Brominated Derivatives
The introduction of halogen atoms, such as fluorine and bromine, can significantly alter the electronic and steric properties of the molecule, making the synthesis of halogenated analogues a key aspect of derivatization.
Brominated Derivatives: The synthesis of brominated analogues can be approached by starting with a brominated pyridine precursor. For example, 3-bromo-2-methoxy-4-methylpyridine (B1291409) is a key intermediate that can be used in various synthetic transformations. innospk.com This compound features a bromine atom at the 3-position, which could potentially be converted to an amino group, or used as a handle for further functionalization. Another relevant precursor is 2-bromo-4-methoxypyridin-3-amine, which is commercially available. sigmaaldrich.com The synthesis of N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine involves the initial preparation of 4-methyl-3-bromopyridine from 4-methyl-3-nitropyridine (B1297851) via hydrogenation and subsequent bromination. evitachem.com
Fluorinated Derivatives: The synthesis of fluorinated pyridines can be challenging due to the electron-rich nature of the pyridine ring. rsc.org However, methods for the direct radiofluorination of pyridine N-oxides have been developed to produce meta-fluorinated pyridines. rsc.org For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. rsc.org A synthetic method for 3-fluoro-4-aminopyridine has also been described starting from 3-fluoropyridine, which is carboxylated and then subjected to a Hofmann degradation. google.com
The synthesis of halogenated analogues of this compound would likely involve the synthesis of a halogenated precursor, such as a chloro- or bromo-substituted 4-methoxypyridine, followed by the introduction of the amino group. The synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) has been reported, starting from 3-methoxy-2-methyl-4(1H)-pyridone and reacting it with phosphorus oxychloride. prepchem.com This chlorinated intermediate could then potentially undergo amination to yield a chloro-analogue of the target compound.
Summary of Synthetic Intermediates
The following table summarizes key intermediates that are relevant to the synthesis of this compound and its derivatives.
| Compound Name | Molecular Formula | Role in Synthesis |
| 3-Hydroxy-4-methyl-2-nitropyridine | C6H6N2O3 | Precursor for methylation to form the methoxy group. |
| 4-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | Key intermediate for reduction to the target amine. |
| 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | Precursor for the synthesis of halogenated analogues. prepchem.com |
| 3-Bromo-2-methoxy-4-methylpyridine | C7H8BrNO | Intermediate for the synthesis of brominated analogues. innospk.com |
| 2-Bromo-4-methoxypyridin-3-amine | C6H7BrN2O | Commercially available brominated analogue. sigmaaldrich.com |
| 3-Fluoro-4-aminopyridine | C5H5FN2 | Example of a fluorinated aminopyridine. rsc.orggoogle.com |
| 4-Methyl-3-bromopyridine | C6H6BrN | Intermediate for the synthesis of brominated derivatives. evitachem.com |
| 4-Methoxy-3-methylaniline | C8H11NO | Aniline analogue with a similar substitution pattern. chemicalbook.com |
Transition Metal-Catalyzed Coupling Reactions Utilizing this compound Precursors
Transition metal catalysis offers powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the elaboration of the this compound core. These reactions are characterized by their high efficiency and functional group tolerance.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org While specific examples utilizing this compound precursors are not extensively documented, the principles of the reaction are broadly applicable to substituted pyridines.
For a precursor such as a halogenated derivative of this compound (e.g., a bromo- or iodo-substituted analogue), a typical Suzuki-Miyaura reaction would proceed as illustrated below. The reaction's success is often dependent on the choice of catalyst, ligands, base, and solvent. Modern bulky, electron-rich phosphine (B1218219) ligands have been shown to be particularly effective for the coupling of heteroaryl halides. libretexts.org
A study on the regioselective Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids highlights the nuanced control achievable in pyridine systems. The reaction of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid yielded a mixture of mono-, di-, and trisubstituted products, with the distribution being influenced by the stoichiometry of the boronic acid. nih.gov This suggests that selective C-C bond formation on a polysubstituted pyridine ring, analogous to the this compound scaffold, is feasible.
Table 1: Illustrative Suzuki-Miyaura Reaction Conditions for Aryl Halides
| Parameter | Condition |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf), or other Pd(0) or Pd(II) sources |
| Ligand | SPhos, XPhos, P(t-Bu)₃, or other bulky phosphine ligands |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, or an organic base |
| Solvent | Toluene, dioxane, DMF, or aqueous mixtures |
| Boron Reagent | Arylboronic acid or ester |
The application of these conditions to a suitably functionalized this compound precursor would be expected to yield the corresponding C-C coupled product. The inherent electronic properties and steric environment of the pyridine substrate would influence the reactivity and regioselectivity of the coupling.
Buchwald-Hartwig Amination for C-N Bond Construction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide/triflate and an amine. wikipedia.orglibretexts.org This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules containing arylamine moieties. rug.nl
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org
While specific literature detailing the Buchwald-Hartwig amination on a pre-existing this compound scaffold is scarce, the methodology is broadly applicable to the synthesis of such compounds. For instance, a precursor like 3-bromo-4-methoxy-2-methylpyridine (B15364695) could be coupled with an amine or an ammonia (B1221849) equivalent to construct the C-N bond at the 3-position. The choice of phosphine ligand is critical, with bulky, electron-rich ligands often providing superior results. rug.nl
A cascade reaction involving an imination followed by an intramolecular Buchwald-Hartwig cross-coupling has been developed for the synthesis of pyrido[2,3-d]pyrimidines, demonstrating the utility of this reaction in constructing complex heterocyclic systems derived from aminopyridines. rsc.org
Table 2: General Conditions for Buchwald-Hartwig Amination
| Component | Example |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, Josiphos, or other specialized phosphine ligands |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Amine Source | Primary or secondary amines, ammonia equivalents |
The application of such conditions would be a viable strategy for the synthesis of derivatives of this compound.
Enantioselective Catalytic Dearomative Alkylation of Pyridinium (B92312) Ions
A significant advancement in the functionalization of pyridine derivatives is the enantioselective catalytic dearomative alkylation of pyridinium ions. This methodology provides access to chiral, non-aromatic nitrogen heterocycles, which are valuable building blocks in organic synthesis.
A highly efficient method for the enantioselective dearomative addition of Grignard reagents to in situ-formed N-acylpyridinium salts has been developed, employing a chiral copper(I) complex as the catalyst. nih.govacs.orgnih.gov This approach has been successfully applied to substituted 4-methoxypyridines. nih.govacs.org
In a key study, 4-methoxy-2-methylpyridine was used as a substrate for the dearomative addition of ethylmagnesium bromide (EtMgBr). acs.org The reaction proceeds through the formation of an N-acylpyridinium salt, which is then attacked by the Grignard reagent in the presence of a copper catalyst bearing a chiral phosphine ligand. This transformation yields chiral dihydro-4-pyridones with high enantioselectivity. rug.nlthieme-connect.com
Table 3: Enantioselective Dearomative Alkylation of a Substituted 4-Methoxypyridine acs.org
| Substrate | Product | Yield (%) | ee (%) |
| 4-methoxy-2-methyl-3-phenylpyridine | 2-ethyl-4-methoxy-2-methyl-3-phenyl-1,2-dihydropyridin-4-one | 62 | 82 |
These findings demonstrate that the 4-methoxy-2-methylpyridine scaffold is amenable to enantioselective dearomatization, providing a pathway to complex, chiral, and densely functionalized piperidine (B6355638) derivatives.
Chemo- and Regioselective Transformations of this compound Scaffolds
The presence of multiple functional groups on the this compound core necessitates the use of selective chemical transformations to modify one site without affecting others.
Chemoselective N-tert-Butoxycarbonylation of Amine Functionalities
The protection of the amine group is a common and often necessary step in the multi-step synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
The chemoselective N-tert-butoxycarbonylation of the 3-amino group of this compound can be achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.
A general procedure for the N-Boc protection of an amino acid, which can be adapted for aminopyridines, involves treating the substrate with Boc₂O and a base like sodium hydroxide (B78521) or triethylamine (B128534) in a suitable solvent. nih.gov The choice of base and solvent can be optimized to ensure high chemoselectivity, preventing reaction at the pyridine nitrogen.
Table 4: General Conditions for N-tert-Butoxycarbonylation
| Reagent | Role |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc-group source |
| Triethylamine (Et₃N) or DMAP | Base |
| Dichloromethane (DCM) or THF | Solvent |
This selective protection allows for subsequent transformations at other positions of the pyridine ring without interference from the reactive amine functionality.
Strategic Metal-Free C-OMe Bond Cleavage Reactions
The methoxy group at the 4-position of the pyridine ring is a key functional handle that can be cleaved to reveal a pyridone or further functionalized. While metal-catalyzed O-demethylation methods are common, metal-free approaches are gaining traction due to their milder conditions and avoidance of metal contamination in the final products.
Metal-free C-OMe bond cleavage can often be achieved using strong acids such as HBr or HI, or with Lewis acids like BBr₃. However, for substrates with sensitive functional groups, milder, more selective methods are required. Reagents such as trimethylsilyl (B98337) iodide (TMSI), generated in situ from TMSCl and NaI, can effectively cleave methyl ethers under neutral conditions.
Synthesis of Advanced Intermediates and Precursors to this compound
The efficient construction of the substituted pyridine core is paramount in the synthesis of this compound. Researchers have explored various pathways to generate key intermediates that facilitate the introduction of the required functional groups.
Pathways to Pyridine N-Oxide Intermediates
The formation of pyridine N-oxides is a common and effective strategy in the synthesis of substituted pyridines. The N-oxide group activates the pyridine ring for subsequent nucleophilic substitution and can be readily removed in a later step.
A prevalent method for preparing pyridine N-oxides is the oxidation of the corresponding pyridine. ontosight.airesearchgate.net For instance, 4-chloro-3-methoxy-2-methylpyridine can be oxidized to 4-chloro-3-methoxy-2-methylpyridine N-oxide using hydrogen peroxide. ontosight.aipatsnap.com The reaction conditions can be optimized to achieve high yields. One patented method describes the use of a phosphotungstic acid solution as a catalyst for the oxidation of 4-chloro-3-methoxy-2-methylpyridine with 35% hydrogen peroxide, with the reaction temperature maintained between 83-90°C. patsnap.com
The synthesis of related N-oxides, such as 4-methoxy-2,3,5-trimethylpyridine (B21643) N-oxide, has also been documented. This can be achieved by oxidizing 4-methoxy-2,3,5-trimethylpyridine. nih.gov Another synthetic route involves the reaction of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxy-1-propanol (B72126) (3-MP) under alkaline conditions to produce 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide. google.com This N-oxide can then undergo further transformations, such as chlorination of the 2-methyl group. google.com
The strategic use of pyridine N-oxides allows for regioselective functionalization of the pyridine ring. For example, the addition of Grignard reagents to pyridine N-oxides can lead to the formation of 2-substituted pyridines. organic-chemistry.org
Table 1: Synthesis of Pyridine N-Oxide Intermediates
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-Chloro-3-methoxy-2-methylpyridine | 35% H₂O₂, phosphotungstic acid, 83-90°C | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | High | patsnap.com |
| 4-Methoxy-2,3,5-trimethylpyridine | Oxidation | 4-Methoxy-2,3,5-trimethylpyridine N-oxide | Not specified | nih.gov |
| 2,3-Dimethyl-4-nitropyridine-N-oxide | 3-Methoxy-1-propanol, alkaline conditions, 120-125°C | 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide | 93% | google.com |
Formation of Amide Derivatives for Subsequent Chemical Transformations
The formation of amide derivatives is a versatile strategy in organic synthesis, often employed to introduce nitrogen-containing functional groups or to serve as precursors for further chemical transformations. patsnap.comresearchgate.net In the context of synthesizing pyridine derivatives, amide formation can be a key step.
Amide bonds are typically formed by the reaction of a carboxylic acid derivative with an amine. google.comyoutube.com Common methods include the use of acid halides, mixed acid anhydrides, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). google.comyoutube.com The acid halide method, for instance, involves reacting a carboxylic acid with a halogenating agent to form a more reactive acid halide, which then readily reacts with an amine to form the amide. google.com
While direct synthesis of an amide derivative of this compound is not extensively detailed in the provided context, the principles of amide synthesis are broadly applicable. For example, a carboxylic acid precursor on the pyridine ring could be converted to an amide. Alternatively, an amine group, such as the one in this compound, can react with a carboxylic acid or its derivative to form an amide.
The reduction of amides is a well-established method for the synthesis of amines. libretexts.org This suggests a potential synthetic route where an amide precursor is first synthesized and then reduced to yield the target amine.
Table 2: General Methods for Amide Synthesis
| Reactants | Method | Product | Reference |
| Carboxylic Acid Derivative, Amine Derivative | Acid Halide Method | Amide Derivative | google.com |
| Carboxylic Acid, Amine | Dicyclohexylcarbodiimide (DCC) Coupling | Amide | youtube.com |
| Ester, Amine | Nucleophilic Acyl Substitution | Amide | youtube.com |
Exploration of Novel Dicyano-Butadiene Intermediates
The use of dicyano-butadiene and related motifs represents an alternative approach to constructing substituted pyridine rings. These intermediates, containing multiple reactive sites, offer significant synthetic potential. researchgate.net
One approach involves the reaction of 2-halonicotinonitriles with the sodium salt of malononitrile. researchgate.net Malononitrile dimer is another key building block in this methodology. It can react with various compounds, such as α,β-unsaturated carbonyl compounds or enaminoketones, to produce pyridines containing a tricyanobutadiene motif. researchgate.net
While a direct synthesis of this compound using dicyano-butadiene intermediates is not explicitly described, the general principles suggest a possible pathway. Theoretical studies have explored the reaction of cyano radicals with 1,3-butadiene (B125203) to form pyridine, indicating the fundamental feasibility of constructing the pyridine ring from such precursors. nih.gov Although the study predicts the major product to be 1-cyano-1,3-butadiene, it identifies low-energy routes to pyridine formation. nih.gov
The synthesis of pyridines through cycloaddition reactions is a powerful strategy. baranlab.orgnih.gov For instance, a three-component synthesis has been developed involving the Diels-Alder reaction of 2-azadienes, which can be generated in situ. nih.gov This highlights the potential for constructing complex pyridines from acyclic precursors.
Table 3: Pyridine Synthesis via Cyano-Containing Intermediates
| Starting Materials | Key Intermediate/Reaction Type | Product Type | Reference |
| 2-Halonicotinonitriles, Malononitrile | Nucleophilic Substitution | Pyridines with tricyanobutadiene motif | researchgate.net |
| Malononitrile Dimer, α,β-Unsaturated Carbonyls | Condensation/Cyclization | Pyridines with tricyanobutadiene motif | researchgate.net |
| Cyano radical, 1,3-Butadiene | Radical reaction/Cyclization | Pyridine (minor product) | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2 Methylpyridin 3 Amine
Intrinsic Nucleophilicity and Basicity of the Amine Group in 4-Methoxy-2-methylpyridin-3-amine
The basicity of aminopyridines is primarily attributed to the lone pair of electrons on the ring nitrogen, which is generally not delocalized into the π-system. quora.com The position of the amino group on the pyridine (B92270) ring significantly influences this basicity. In comparison to pyridine (pKa = 5.5), 4-aminopyridine (B3432731) exhibits a considerably higher basicity with a pKa of 9.17. quora.com This enhancement is due to the electron-donating resonance effect (+R) of the amino group at the para-position, which increases the electron density on the ring nitrogen, making its lone pair more available for protonation. quora.comstackexchange.com The conjugate acid of 4-aminopyridine is also stabilized by resonance, further contributing to its increased basicity. stackexchange.com
Conversely, 2-aminopyridine (B139424) has a pKa of 6.86, which is only moderately more basic than pyridine. quora.com This reduced basicity compared to the 4-isomer is often attributed to steric hindrance and potential intramolecular hydrogen bonding between the amino group and the ring nitrogen, which can stabilize the lone pair on the ring nitrogen and thus lower its availability for protonation. quora.com For 3-aminopyridine (B143674), the pKa is 6.0, indicating that the mesomeric effect of the amino group does not significantly increase the electron density on the ring nitrogen. quora.com
In the case of this compound, the electronic effects of the methoxy (B1213986) and methyl groups will further modulate the basicity. The methoxy group at the 4-position, being a strong electron-donating group through resonance, is expected to increase the electron density of the pyridine ring. The methyl group at the 2-position, an electron-donating group through induction, will also contribute to a lesser extent. These combined effects would likely enhance the basicity of the ring nitrogen. The nucleophilicity of the exocyclic amine group is also a key feature, playing a role in its coordination chemistry and potential for further functionalization.
Mechanistic Pathways of Pyridine Ring Activation and Functionalization
The functionalization of the pyridine ring in molecules like this compound can proceed through several mechanistic pathways, largely governed by the electronic nature of the pyridine core and its substituents.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle, a consequence of the electronegative nitrogen atom. wikipedia.orgyoutube.com This inherent lack of reactivity is often exacerbated by the protonation or coordination of the ring nitrogen with Lewis acids under typical electrophilic substitution conditions, which further deactivates the ring. wikipedia.org Consequently, vigorous reaction conditions, such as high temperatures, are often required, and yields can be low. youtube.com
For substituted pyridines, the regioselectivity of electrophilic attack is directed by the existing substituents. Electron-donating groups activate the ring towards substitution. In the case of this compound, the methoxy and methyl groups are activating. wikipedia.org The substitution pattern is determined by the stability of the resulting cationic intermediate (σ-complex or benzenium ion). libretexts.org Electrophilic attack on pyridine itself preferentially occurs at the 3-position, as this avoids the formation of an unstable intermediate with a positive charge on the nitrogen atom. youtube.com The presence of activating groups can alter this preference. For instance, the methoxy group at the 4-position would strongly direct incoming electrophiles to the ortho positions (3 and 5), while the methyl group at the 2-position would direct to the ortho (3) and para (5) positions. The amino group at the 3-position would direct to the ortho (2 and 4) and para (6) positions. The interplay of these directing effects will determine the ultimate site of electrophilic substitution.
Investigation of Dearomatization Processes in this compound Systems
The functionalization of pyridines can also be achieved through dearomatization processes. One such strategy involves the N-functionalization of pyridines to form pyridinium (B92312) salts. This modification can activate the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions. researchgate.net The formation of 1,4-dihydropyridine (B1200194) (DHP) structures upon nucleophilic addition to the C4-position is a common outcome, which can then be subjected to further functionalization at the C3-position. researchgate.net The presence of electron-donating groups like the methoxy group in this compound could influence the stability and subsequent reactivity of such dearomatized intermediates.
Hetaryne Mechanisms in Pyridine Amination
While not directly documented for this compound itself, hetaryne mechanisms represent a potential pathway for the functionalization of pyridine derivatives. These reactions involve the formation of highly reactive hetaryne intermediates, which can then undergo nucleophilic attack. The amination of pyridines can be achieved through η6-coordination to a transition metal, which activates the ring for functionalization. acs.org This approach allows for transformations that are typically incompatible with pyridine's inherent reactivity. acs.org
Reaction Kinetics and Hydrolysis Studies of this compound Analogues
Kinetic studies on related pyridine derivatives provide insights into the reactivity of this compound. The rates of reactions involving the pyridine ring or its substituents are influenced by the electronic and steric environment. For instance, the hydrolysis of methoxy-substituted pyridines would be affected by the position of the methoxy group and the presence of other substituents. The electron-donating nature of the methoxy group at the 4-position would likely influence the rate of reactions at the pyridine ring.
Coordination Chemistry and Ligand Properties
Aminopyridines are versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. nih.govmdpi.com They can act as monodentate ligands, coordinating through the pyridine nitrogen or, more rarely, the exocyclic amino group. mdpi.com They can also function as bidentate ligands, chelating the metal ion through both the pyridine and amino nitrogens, or as bridging ligands connecting two metal centers. mdpi.comsciencenet.cn
The steric and electronic properties of the aminopyridine ligand can be fine-tuned by altering the substituents on the pyridine ring. nih.gov Bulky substituents can be used to control the metal-to-ligand stoichiometry and stabilize metals in unusual oxidation states. nih.gov The presence of the methoxy and methyl groups in this compound will influence its coordination behavior. The electron-donating nature of these groups can enhance the electron density at the nitrogen atoms, potentially strengthening their coordination to metal ions.
Schiff bases derived from aminopyridines are also important ligands. For example, a Schiff base formed from 2-amino-3-methylpyridine (B33374) and vanillin, namely 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol, and its metal complexes with Zn(II), Cu(II), Co(II), and Ni(II) have been synthesized and characterized. nih.govsigmaaldrich.com Spectroscopic and analytical data confirmed the formation of these complexes. nih.gov Similarly, complexes of 4-methoxy-2-(1H-benzimidazol-2-yl)phenols with various transition metals have been studied. tubitak.gov.tr These studies demonstrate the rich coordination chemistry of substituted aminopyridine systems.
The formation of metal complexes can significantly alter the chemical and biological properties of the parent ligand. For instance, the coordination of metal ions to 3-aminopyridine has been shown to enhance its antibacterial activity, likely by increasing membrane permeability.
Computational Chemistry and Theoretical Studies of 4 Methoxy 2 Methylpyridin 3 Amine
Computational Elucidation of Reaction Mechanisms and Catalytic Pathways
Computational chemistry offers a powerful lens through which to examine the intricate details of reaction mechanisms and catalytic cycles. For 4-methoxy-2-methylpyridin-3-amine, theoretical studies can predict its behavior in complex reactions, particularly in the realm of asymmetric catalysis.
Transition State Characterization in Enantioselective Catalysis
The development of enantioselective catalytic methodologies is a cornerstone of modern synthetic chemistry. While specific transition state characterizations for this compound in enantioselective catalysis are not extensively documented in the literature, computational approaches provide a framework for understanding its potential role. In a general sense, the enantioselectivity of a reaction is determined by the energy difference between the diastereomeric transition states. Computational methods, such as Density Functional Theory (DFT), are instrumental in locating and characterizing these transition states.
For pyridine (B92270) derivatives, enantioselective transformations have been successfully developed. For instance, the dearomative addition of Grignard reagents to 4-methoxypyridinium ions, catalyzed by a chiral copper(I) complex, has been shown to produce nearly enantiopure chiral dihydro-4-pyridones. acs.org Computational studies in such systems help to elucidate the origin of reactivity and enantioselectivity. acs.org The presence of the methoxy (B1213986) and methyl groups on the pyridine ring of this compound would be expected to influence the electronic and steric properties of any potential catalytic intermediates and transition states. The electron-donating nature of the methoxy group and the steric bulk of the methyl group could modulate the binding of the molecule to a chiral catalyst and influence the facial selectivity of an approaching reagent.
Organocatalytic enantioselective reductions of pyridines have also been reported, highlighting the potential for non-metallic systems to induce chirality. nih.gov Theoretical modeling of these reactions can reveal the crucial non-covalent interactions between the substrate, catalyst, and reagents that govern the stereochemical outcome.
Energetic Profiles of Key Chemical Transformations
The feasibility and outcome of a chemical reaction are dictated by its energetic profile. Computational chemistry allows for the calculation of the energies of reactants, intermediates, transition states, and products, providing a comprehensive map of the reaction pathway. For pyridine derivatives, quantum chemical calculations at the B3LYP/6-31G* level of theory have been used to determine rotational barriers and the stability of different conformations, which are crucial for understanding their reactivity. researchgate.net
The nitration of pyridine, for example, is known to be a challenging reaction due to the electron-deficient nature of the ring and the protonation of the nitrogen atom. pearson.com The energetics of such electrophilic substitution reactions are significantly influenced by the substituents on the pyridine ring. The methoxy and methyl groups in this compound are electron-donating, which would be expected to activate the ring towards electrophilic attack, thereby lowering the activation energy compared to unsubstituted pyridine.
Furthermore, the gas-phase heats of formation (HOFs) for various pyridine derivatives have been calculated using isodesmic reactions, providing valuable data on their thermodynamic stability. tandfonline.com For any proposed chemical transformation involving this compound, similar computational studies could predict the reaction's spontaneity and the relative stability of potential isomers. DFT studies on the reaction mechanisms of other amine-containing compounds have successfully elucidated multi-step reaction pathways, including condensation and cyclization reactions, and identified the rate-determining steps. nih.govnih.gov
Molecular Interaction Studies and Non-Covalent Interactions
The solid-state and solution-phase behavior of this compound is governed by a variety of non-covalent interactions. Computational modeling provides a detailed picture of these forces, which are fundamental to its crystal packing, solubility, and potential as a ligand in coordination chemistry.
Hydrogen Bonding Networks in Crystalline and Solution States
The presence of an amino group and a pyridine nitrogen atom makes this compound a prime candidate for forming extensive hydrogen bonding networks. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors.
In the crystal structures of related aminopyridine derivatives, intermolecular N—H···N hydrogen bonds are a common feature, often leading to the formation of dimers, chains, or more complex two-dimensional networks. nih.gov For example, in the crystal structure of N′-aminopyridine-2-carboximidamide, molecules are linked by such interactions to form a two-dimensional network. nih.gov The study of silylated 2-aminopyrimidines also highlights the consistent role of intermolecular N–H···N bridges in their solid-state structures. mdpi.com
It is important to note that the charge on the acceptor group does not significantly influence the length of a hydrogen bond, but the nature of the donor group does. nih.gov In the protonated form of this compound, the pyridinium (B92312) N-H would be a strong hydrogen bond donor.
Pi-Pi Stacking and Other Aromatic Interactions
The pyridine ring of this compound allows for the formation of π-π stacking interactions, which are crucial in stabilizing crystal structures and molecular assemblies. These interactions can occur in various geometries, including parallel-displaced and T-shaped arrangements.
Computational studies on pyridine dimers have shown that the inclusion of electron correlation is necessary to accurately predict the stability of stacked structures. researchgate.net The presence of substituents on the aromatic ring significantly modulates the nature and strength of these interactions. Electron-donating groups, such as the methoxy and methyl groups in the target molecule, can influence the quadrupole moment of the pyridine ring, thereby affecting the electrostatic component of the π-π interaction. nih.gov
In Silico Modeling of Ligand-Metal Coordination
The pyridine nitrogen and the amino group of this compound make it a potential bidentate ligand for a variety of metal ions. In silico modeling is an invaluable tool for predicting the coordination geometry, bonding strength, and electronic properties of the resulting metal complexes.
DFT calculations have been widely used to study the molecular and electronic structures of transition metal complexes with aminopyridine ligands. scirp.orgekb.eg These studies can provide insights into the nature of the metal-ligand bond, which is typically a coordinate covalent bond formed by the overlap of filled ligand orbitals with empty hybrid orbitals of the metal ion. pvpcollegepatoda.org Crystal Field Theory (CFT) and Ligand Field Theory (LFT) further explain the splitting of the metal d-orbitals upon coordination and can interpret the magnetic and spectral properties of the complexes. pvpcollegepatoda.org
The coordination of 3-aminopyridine (B143674) to various metal centers has been extensively studied, revealing its ability to act as both a terminal and a bridging ligand. tubitak.gov.trelsevierpure.com The resulting complexes often exhibit interesting supramolecular structures stabilized by hydrogen bonds and π-π interactions. elsevierpure.com
For this compound, computational modeling could be used to:
Predict coordination modes: Determine whether it acts as a monodentate or bidentate ligand and predict the most stable coordination geometry (e.g., tetrahedral, square planar, octahedral).
Calculate binding energies: Quantify the strength of the interaction between the ligand and different metal ions.
Simulate spectroscopic properties: Predict IR, UV-Vis, and NMR spectra of the metal complexes, which can be compared with experimental data for structural elucidation.
The table below presents a hypothetical summary of data that could be obtained from in silico modeling of a metal complex of this compound, for instance, with a generic M(II) ion.
| Computational Parameter | Predicted Value/Information |
| Coordination Mode | Bidentate (Npyridine, Namino) |
| Coordination Geometry | Octahedral (for a [M(L)2X2] type complex) |
| M-Npyridine Bond Length | ~2.1 - 2.3 Å |
| M-Namino Bond Length | ~2.2 - 2.4 Å |
| Binding Energy | Dependent on the metal ion (e.g., -50 to -100 kcal/mol) |
| Key Vibrational Frequencies | Predicted shifts in N-H and C=N stretching modes upon coordination |
Such theoretical predictions are crucial for the rational design of new coordination compounds with specific electronic, magnetic, or catalytic properties. royalsocietypublishing.orgnih.gov
Spectroscopic Characterization and Advanced Analytical Techniques for 4 Methoxy 2 Methylpyridin 3 Amine
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and conformational aspects of 4-methoxy-2-methylpyridin-3-amine.
The FT-IR spectrum of a molecule offers a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of its bonds. For this compound, key vibrational modes include the N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, C-O-C stretching of the methoxy (B1213986) group, and various pyridine (B92270) ring vibrations.
Analysis of related pyridine compounds by FT-IR and Raman spectroscopy has shown that the vibrational frequencies are sensitive to the nature and position of substituents on the pyridine ring. cdnsciencepub.comcdnsciencepub.com For instance, the ring breathing mode is often used as a probe for interactions involving the pyridine nitrogen. acs.org The presence of the electron-donating methoxy and methyl groups, as well as the amino group, is expected to influence the vibrational frequencies of the pyridine ring in a predictable manner.
In a study on 2-amino-5-methylpyridine, the N-H stretching vibrations were observed around 3444 and 3335 cm⁻¹. researchgate.net Similar bands would be expected for this compound. The C-O-C stretching of the methoxy group typically appears in the region of 1250-1000 cm⁻¹. The Fe-O stretching vibration in functionalized magnetite nanoparticles has been assigned to a band at 550 cm⁻¹, which is in a different region than the primary vibrations of the title compound but illustrates the specificity of vibrational frequencies. researchgate.net
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The combination of both techniques allows for a more complete assignment of the vibrational modes of this compound. mdpi.com
Table 1: Predicted and Observed Vibrational Frequencies for Substituted Pyridines
| Functional Group | Predicted Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch (Amine) | 3500-3300 | ~3444, 3335 | researchgate.net |
| C-H Stretch (Aromatic) | 3100-3000 | - | |
| C-H Stretch (Methyl) | 3000-2850 | - | |
| C=N Stretch (Pyridine) | 1600-1550 | - | |
| C=C Stretch (Pyridine) | 1500-1400 | - | |
| C-O-C Stretch (Methoxy) | 1250-1000 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic environments of atomic nuclei.
¹H-NMR and ¹³C-NMR for Proton and Carbon Environments
¹H-NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group, the methoxy group, the amino group, and the pyridine ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents. For example, the electron-donating methoxy group will shield nearby protons, causing them to resonate at a higher field (lower ppm). yale.edu In a related compound, 4-methylanisole, the methyl protons appear at δ 2.28 ppm and the methoxy protons at δ 3.76 ppm. yale.edu For 4-methylpyridin-2-amine, the methyl protons are observed at δ 2.195 ppm. chemicalbook.com The aromatic protons of substituted pyridines typically appear in the range of δ 6.0-8.5 ppm. chemicalbook.comchemicalbook.com
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbon atoms are also affected by the electronic environment. The carbon attached to the electron-donating methoxy group is expected to be shielded. In 4-methylanisole, the carbon attached to the methoxy group appears at 157.6 ppm. yale.edu The carbon of the methyl group typically resonates at a much higher field, around 20-30 ppm. docbrown.info The carbons of the pyridine ring will have chemical shifts that are dependent on their position relative to the substituents. spectrabase.com
Table 2: Predicted Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-CH₃ | ~2.2 | ~20-25 |
| C4-OCH₃ | ~3.8 | ~55 |
| C3-NH₂ | Broad signal | - |
| Pyridine Ring Protons | 6.0 - 8.0 | 100 - 160 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
While ¹H and ¹³C-NMR provide foundational structural information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) would reveal couplings between adjacent protons, helping to assign the signals of the pyridine ring protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and the carbon atoms they are directly attached to (HSQC) or separated by two or three bonds (HMBC). These correlations are vital for confirming the substitution pattern on the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₁₀N₂O, giving it a monoisotopic mass of 138.07932 Da. uni.lu
In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at m/z 138. The fragmentation of this ion will provide clues about the structure. For amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For aromatic compounds containing a methoxy group, a characteristic fragmentation is the loss of a methyl radical (CH₃•) followed by the loss of carbon monoxide (CO). miamioh.edu The fragmentation of related ketamine analogues, which also contain amine and methoxy groups, shows complex pathways including the loss of the amine substituent and cleavage of the aromatic ring. nih.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment | m/z (Mass-to-Charge Ratio) |
|---|---|
| [M]⁺ | 138 |
| [M-CH₃]⁺ | 123 |
| [M-NH₂]⁺ | 122 |
| [M-OCH₃]⁺ | 107 |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted pyridine ring.
Pyridine itself exhibits π → π* transitions. The introduction of substituents like the amino, methoxy, and methyl groups, which are all electron-donating, will cause a bathochromic (red) shift in these absorption bands, moving them to longer wavelengths. researchgate.net The presence of non-bonding electrons on the nitrogen of the amino group and the oxygen of the methoxy group can also lead to n → π* transitions, which are typically weaker and occur at longer wavelengths than the π → π* transitions. libretexts.org Studies on other substituted pyridines have shown that the electronic transitions are sensitive to the nature and position of the substituents. nih.gov For example, the UV-Vis spectrum of 4-methoxy-2-nitroaniline (B140478) shows distinct absorption bands influenced by its substituents. researchgate.net
X-ray Crystallography for Definitive Solid-State Structure Determination
The crystal structure would reveal the planarity of the pyridine ring and the orientation of the substituents. It would also provide information about intermolecular interactions, such as hydrogen bonding involving the amino group, which can influence the packing of the molecules in the crystal lattice. X-ray diffraction analysis has been used to study the effects of substituents on the bond lengths within the pyridine ring of other complex molecules. nih.gov
Analysis of Molecular Salts and Co-crystals
Should a salt or co-crystal of this compound be synthesized, for instance with a pharmaceutically acceptable acid, a suitable single crystal would be selected for SC-XRD analysis. The resulting data would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. This would confirm the ionic or non-ionic nature of the interaction and detail the hydrogen bonding and other non-covalent interactions that stabilize the crystal structure. Hirshfeld surface analysis could also be employed to visualize and quantify these intermolecular interactions. mdpi.com
Structural Insights into Ligand-Metal Complexes
The pyridine and amine functionalities within this compound make it a potential ligand for coordination with metal ions. The structural characterization of such ligand-metal complexes is crucial for understanding their coordination chemistry and potential applications in areas like catalysis. Single-crystal X-ray diffraction is the definitive method for obtaining structural insights into these complexes.
Chromatographic Methods for Purity Assessment and Separation Science
Chromatographic techniques are indispensable for determining the purity of chemical compounds and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis and purity assessment of organic compounds. For this compound, a reversed-phase HPLC method would be a suitable approach. While a specific validated method for this compound is not detailed in the available literature, a typical method can be described based on the analysis of similar aromatic amines and pyridine derivatives. nih.govnih.gov
A C18 column is commonly used for the separation of such compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier like acetonitrile. nih.gov The gradient or isocratic elution would be optimized to achieve good separation of the main compound from any impurities. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance. nih.gov Method validation would include assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov
Table 1: Representative HPLC Parameters for Analysis of this compound
| Parameter | Value |
| Column | Octadecyl C18 (e.g., 250 x 4.0 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2) nih.gov |
| Detection | UV at 239 nm nih.gov |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | Ambient |
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical synthesis and for the initial separation of reaction mixtures. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.
Silica gel coated plates (e.g., Silica gel 60 F254) are commonly used as the stationary phase. ptfarm.pl A suitable mobile phase, or eluent, would be a mixture of a non-polar solvent like hexane (B92381) or butanol and a more polar solvent such as ethyl acetate (B1210297) or acetic acid/water to achieve an appropriate retention factor (Rf) for the compound and any impurities. ptfarm.pl Visualization of the spots on the TLC plate can be achieved under UV light (254 nm and/or 365 nm) or by using a staining reagent such as ninhydrin, which is specific for primary amines. ptfarm.pl
Table 2: Representative TLC Conditions for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 coated plates ptfarm.pl |
| Mobile Phase | Butanol : Acetic Acid : Water (e.g., 80:12:30 v/v/v) ptfarm.pl |
| Visualization | UV light (254 nm) and/or Ninhydrin stain ptfarm.pl |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This provides valuable information about the thermal stability and decomposition profile of a compound.
In a typical TGA experiment for this compound, a small amount of the sample would be heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve would plot the percentage of mass loss against temperature. The onset temperature of decomposition indicates the thermal stability of the compound. The TGA curve for a metal complex of this ligand would likely show an initial mass loss corresponding to the removal of solvent molecules, followed by the decomposition of the organic ligand at higher temperatures. mdpi.com
Table 3: Representative TGA Data Interpretation for a Pyridine-based Compound
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 70-100 | ~5% | Loss of lattice water molecules mdpi.com |
| >200 | Significant | Decomposition of the organic molecule |
Applications of 4 Methoxy 2 Methylpyridin 3 Amine and Its Derivatives in Advanced Organic Synthesis
Role as a Versatile Building Block for Diverse Heterocyclic Systems
The strategic placement of reactive sites on the 4-methoxy-2-methylpyridin-3-amine scaffold renders it a versatile starting material for the construction of a wide array of heterocyclic compounds. The amino group can readily participate in condensation and cyclization reactions, while the pyridine (B92270) nitrogen offers a site for coordination and further functionalization.
For instance, aminopyridine derivatives are widely recognized as precursors for the synthesis of various fused and substituted heterocyclic systems. nih.gov The reactivity of the amino group allows for its incorporation into larger ring systems through reactions such as multicomponent reactions (MCRs), which are efficient methods for generating molecular diversity. nih.gov While direct examples involving this compound are not extensively documented in readily available literature, the known reactivity of similar aminopyridines suggests its potential in synthesizing complex heterocyclic frameworks. For example, the synthesis of 4-methoxy-2,3,5-trimethylpyridine (B21643), an important building block for gastric-acid inhibiting compounds, highlights the utility of manipulating substituted pyridines. nih.gov This synthesis involves the construction of a pyridone ring system followed by chlorination and methoxylation, demonstrating the step-wise functionalization possible on such scaffolds. nih.gov
Precursor in the Synthesis of Biologically Relevant Organic Scaffolds
The aminopyridine motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. rsc.org Derivatives of aminopyridine are known to interact with various enzymes and receptors, leading to a broad spectrum of pharmacological effects. rsc.org Consequently, this compound represents a valuable precursor for the development of new therapeutic agents.
The structural features of this compound can be strategically utilized in drug design. The methoxy (B1213986) and methyl groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Research on other aminopyridine derivatives has shown their potential as inhibitors of enzymes like BACE1, which is implicated in Alzheimer's disease. nih.gov Although the inhibitory activities of the synthesized compounds in that particular study were modest, it underscores the potential of the aminopyridine scaffold in designing enzyme inhibitors. nih.gov Furthermore, the development of a 2-amino-pyridine derivative as a potent CDK8 inhibitor for anti-colorectal cancer therapy showcases the successful application of this class of compounds in generating targeted therapeutics. acs.org The synthesis of various methoxypyridine-derived gamma-secretase modulators also points to the importance of this scaffold in addressing neurodegenerative diseases. nih.gov
Development of Novel Ligands in Coordination Chemistry
The field of coordination chemistry has seen a surge of interest in aminopyridine-based ligands due to their versatility and ability to form stable complexes with a variety of metal ions. nih.gov The presence of both a pyridine nitrogen and an exocyclic amino group allows them to act as bidentate ligands, forming chelate rings with metal centers. pvpcollegepatoda.org
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most widely studied classes of ligands. youtube.com Aminopyridines, including derivatives like this compound, are excellent candidates for forming Schiff base ligands. These ligands can then coordinate with transition metals to form complexes with interesting structural and electronic properties.
The synthesis of Schiff base ligands derived from various aminopyridines and their subsequent complexation with metals like cobalt(II) and nickel(II) have been reported. researchgate.net These studies often involve characterization using techniques such as FT-IR, NMR, and mass spectrometry to confirm the structure of the resulting complexes. researchgate.nettandfonline.com For example, a Schiff base ligand was synthesized from 2-aminopyridine (B139424) and 2-methoxybenzaldehyde, and its Co(II) and Ni(II) complexes were characterized. researchgate.net Similarly, Schiff bases derived from 2-aminopyridine derivatives and 3,4,5-trimethoxybenzaldehyde (B134019) have been synthesized and studied for their antibacterial properties. tandfonline.com The general procedure for synthesizing these Schiff bases involves refluxing an equimolar ratio of the aminopyridine and the aldehyde in a suitable solvent like ethanol. tandfonline.com
The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. rasayanjournal.co.in For instance, a study on Schiff bases derived from 2-thienyl glyoxal (B1671930) and 2-aminopyridine derivatives showed that their Co(II), Ni(II), and Cu(II) complexes had greater antifungal and antibacterial activity. rasayanjournal.co.in
Here is a table summarizing the synthesis of some aminopyridine-derived Schiff base metal complexes:
| Aldehyde/Ketone | Aminopyridine Derivative | Metal Ion | Resulting Complex | Reference |
| 2-Thienyl glyoxal | 2-Amino-5-bromopyridine | Co(II), Ni(II), Cu(II) | Octahedral complexes | rasayanjournal.co.in |
| 3,4,5-Trimethoxybenzaldehyde | 2-Aminopyridine | - | Schiff base ligand | tandfonline.com |
| 2-Methoxybenzaldehyde | 2-Aminopyridine | Co(II), Ni(II) | Schiff base complexes | researchgate.net |
| Pyrrole-2-carbaldehyde | 6-Methoxypyridin-3-amine | Cu(II), Co(II) | Bidentate Schiff base complexes | nih.gov |
| 4-Hydroxy-3-methoxybenzaldehyde | 5-Nitropyridin-2-amine | Cu(II), Zn(II) | 2:1 stoichiometric complexes | researchgate.net |
While not directly derived from this compound, N-(1-methylpyridin-4(1H)-ylidene)amine represents a class of ligands that can be conceptually related to aminopyridines. These ligands feature a ylidic structure and have potential applications in catalysis. The synthesis of such compounds can sometimes be achieved through the functionalization of pyridines. The catalytic activity of metal complexes containing aminopyridinato ligands has been a subject of interest, with applications in areas like homogeneous catalysis. vot.pl
Aminopyridinato ligands, the deprotonated form of aminopyridines, are versatile ligands in transition metal chemistry. vot.pl They can exhibit flexible binding modes, acting as bidentate chelating agents through the pyridine and amido nitrogens. nih.govvot.pl This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. vot.pl
The coordination chemistry of aminopyridinato ligands with both main group and transition metals has been extensively reviewed. nih.gov These ligands have been shown to stabilize metals in unusual oxidation states and have found applications in homogeneous catalysis. nih.gov The steric bulk on the aminopyridine can be modified to control the stoichiometry and properties of the metal complexes. nih.gov While specific studies on multi-dentate ligands derived from this compound are not prominent, the general principles of aminopyridine coordination suggest its potential in this area. For example, it is conceivable to connect multiple aminopyridine units to create polydentate ligands capable of forming stable mononuclear complexes with early transition metals. vot.pl
Applications in Polymer Science and Advanced Materials Development
The application of aminopyridine derivatives extends to the field of polymer science and materials development. The reactive functional groups on the aminopyridine ring can be utilized for polymerization reactions or for incorporation into larger material frameworks.
Although direct polymerization studies involving this compound are not widely reported, the use of similar aromatic amines in materials science is well-established. For instance, 4-methoxy-2-methylaniline (B89876) is used to create triarylamine polymers with promising properties for organic electronics, such as charge transport in organic field-effect transistors. This suggests a potential pathway for the utilization of this compound in the development of novel conductive polymers or other advanced materials. The incorporation of the pyridine unit could introduce unique electronic and coordination properties into the resulting polymer. Furthermore, the use of aminopyridines in the synthesis of polymeric metal complexes for applications such as gas separation highlights the potential of these building blocks in creating functional materials. pvpcollegepatoda.org
Incorporation into Polymeric Structures via Reversible Deactivation Radical Polymerization
Reversible Deactivation Radical Polymerization (RDRP) techniques, such as nitroxide-mediated polymerization (NMP), are powerful methods for creating well-defined polymers. While direct studies involving this compound in RDRP are not extensively documented, the principles of RDRP support its potential incorporation. For instance, nitroxides like 4-methoxy-TEMPO are utilized to control polymerization kinetics, yielding polymers with predictable molecular weights and low dispersity. nih.gov The structural similarity of the 4-methoxy-pyridine moiety to these mediating agents suggests that derivatives of this compound could be designed to act as novel control agents or functional monomers in RDRP.
The polymerization of monomers containing nitrogen heterocycles, such as activated aziridines, has been explored under RDRP conditions. nih.gov These studies highlight the potential for side reactions between the heterocyclic functionalities and the controlling agents, which can affect the polymerization process. nih.gov Therefore, the successful incorporation of a this compound unit would require careful tuning of the reaction conditions to ensure the integrity of the pyridine ring and its substituents throughout the polymerization process.
Contribution to Functional Coatings and Other Material Innovations
Pyridine derivatives are known to impart unique properties to functional coatings. For example, pyridine salts have been used as catalysts in curing amino or unmodified alkyd resin surface coatings, enabling them to harden at lower temperatures. google.com The amine and pyridine nitrogen atoms in this compound could be quaternized to form salts that may exhibit similar catalytic activity in coating formulations.
Furthermore, pyridine and its derivatives have been investigated as corrosion inhibitors for metals. researchgate.net The mechanism of inhibition often involves the adsorption of the pyridine compound onto the metal surface, forming a protective layer. The electron-donating methoxy and methyl groups, along with the amine group on the this compound ring, could enhance its adsorption onto metal surfaces, making its derivatives potentially effective corrosion inhibitors for applications in acidic environments. researchgate.net
Integration into Catalytic Systems and Methodology Development
The electronic and steric properties of this compound make it an attractive scaffold for the development of novel ligands and catalysts for a variety of organic transformations.
Catalytic Activity Enhancement in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. The efficiency of these reactions is often dictated by the nature of the ligand coordinated to the palladium center. Pyridine-based ligands have been shown to be effective in enhancing the catalytic activity of palladium complexes in reactions such as the Suzuki-Miyaura coupling. acs.org
Below is a table summarizing the yields and enantiomeric excess for the addition of an ethyl group to various substituted 4-methoxypyridines, highlighting the effect of substitution on reactivity.
| Entry | Pyridine Derivative | Product | Yield (%) | ee (%) |
| 1 | 4-methoxy-2-methylpyridine (B1587523) | 2-ethyl-4-methoxy-2-methyl-1,2-dihydropyridine derivative | 0 | - |
| 2 | 4-methoxyquinoline | 2-ethyl-4-methoxy-1,2-dihydroquinoline derivative | 75 | 97 |
| 3 | 3-substituted-4-methoxypyridine | 2-ethyl-3-substituted-4-methoxy-1,2-dihydropyridine derivative | 62 | 82 |
| Data sourced from a study on the catalytic dearomative addition of Grignard reagents to 4-methoxypyridinium ions. acs.org |
Design of Chiral Catalysts Utilizing Pyridine Amine Backbones
The development of chiral catalysts for asymmetric synthesis is a major focus of modern organic chemistry. Chiral pyridine derivatives have been successfully employed as ligands in a variety of enantioselective transformations. researchgate.netdigitellinc.comrsc.org The pyridine amine backbone provides a robust and tunable platform for the design of new chiral ligands.
For example, chiral dialkylaminopyridine (DMAP) analogues have been developed as highly effective nucleophilic catalysts for acyl transfer reactions. acs.org The design of these catalysts often involves introducing chirality through substituents on the pyridine ring or by fusing the pyridine with a chiral scaffold. acs.org The this compound structure provides multiple points for modification to create a chiral environment. The amine group can be functionalized with chiral auxiliaries, or the pyridine ring itself can be incorporated into a larger, rigid chiral framework.
The synthesis of tunable chiral pyridine-aminophosphine ligands based on a 2-(pyridin-2-yl)-substituted tetrahydroquinoline scaffold has been reported. rsc.org These ligands, when complexed with iridium, have shown excellent enantioselectivity in the asymmetric hydrogenation of challenging substrates. This highlights the potential of combining a pyridine amine structure with other coordinating groups to create powerful chiral catalysts. The this compound scaffold could serve as a starting point for the rational design of new P,N-ligands, where the electronic properties of the methoxy and methyl groups could be used to modulate the catalytic activity and selectivity.
Future Research Directions and Emerging Trends for 4 Methoxy 2 Methylpyridin 3 Amine
Exploration of Green Chemistry Principles in Synthesis Methodologies
The future of synthesizing 4-methoxy-2-methylpyridin-3-amine is intrinsically linked to the adoption of green chemistry principles. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com Key areas of research will likely focus on improving atom economy, utilizing environmentally benign solvents, and employing catalytic methods.
Current synthetic routes to pyridine (B92270) derivatives often involve multi-step processes that may use harsh reagents and generate significant waste. Future methodologies are expected to pivot towards more sustainable practices. One promising avenue is the development of one-pot multicomponent reactions, which can significantly shorten reaction times and increase yields. nih.govacs.orgresearchgate.net Microwave-assisted synthesis is another green technique that has shown success in producing pyridine derivatives efficiently. acs.orgresearchgate.netnih.gov
The concept of atom economy , which measures the efficiency of a chemical process in converting reactants to the desired product, will be a central theme. primescholars.com Research will likely aim for syntheses with 100% atom economy, where all reactant atoms are incorporated into the final product. researchgate.net The use of green catalysts, such as zeolites or biocatalysts, could also play a crucial role in developing cleaner synthetic pathways. nih.govresearchgate.net
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Pyridine Derivatives
| Feature | Traditional Synthesis | Green Synthesis |
| Solvents | Often uses volatile organic compounds (VOCs) | Prefers water, supercritical fluids, or solvent-free conditions nih.gov |
| Catalysts | May use stoichiometric and hazardous reagents | Employs recyclable and non-toxic catalysts nih.gov |
| Energy Input | Typically requires prolonged heating | Utilizes microwave or ultrasonic irradiation for faster reactions nih.govnih.gov |
| Reaction Steps | Often multi-step with intermediate isolation | Favors one-pot, multicomponent reactions researchgate.net |
| Atom Economy | Can be low, generating significant byproducts | Aims for high atom economy to minimize waste primescholars.com |
This table provides a generalized comparison for the synthesis of pyridine derivatives, with future research on this compound expected to align with these green principles.
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The unique arrangement of methoxy (B1213986), methyl, and amino groups on the pyridine ring of this compound suggests a rich and largely unexplored reactivity. Future research is poised to uncover novel reaction pathways and transformations that leverage the electronic and steric properties of this specific substitution pattern.
The amino group can act as a nucleophile or be transformed into other functional groups, while the methoxy group can be a target for nucleophilic substitution, offering a handle for further functionalization. researchgate.netntu.edu.sgresearchgate.net The pyridine nitrogen itself can be quaternized to form pyridinium (B92312) salts, which have shown enhanced reactivity and selectivity in various transformations. nih.govnih.gov
One exciting area of future research is the potential for this compound to undergo skeletal editing, where atoms within the pyridine ring are replaced. For instance, recent studies have demonstrated the transformation of a pyridine ring into a benzene (B151609) ring, a process termed nitrogen-to-carbon transmutation. rsc.org Applying such a strategy to this compound could lead to the synthesis of highly functionalized benzene derivatives that are otherwise difficult to access.
Furthermore, the development of new catalytic systems could unlock unprecedented reactivity. For example, copper-catalyzed condensation reactions have been used to synthesize highly substituted pyridines from oximes and α,β-unsaturated imines. nih.gov Exploring similar catalytic approaches with precursors to this compound could lead to more efficient and versatile synthetic routes.
Advanced Computational Modeling for Rational Design and Predictive Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), is set to become an indispensable tool in the study of this compound. DFT calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties, guiding the rational design of new synthetic routes and applications. ias.ac.inresearchgate.netresearchgate.netnih.gov
Future computational studies will likely focus on several key areas:
Predicting Reactivity: DFT can be used to calculate molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO-LUMO) to predict the most likely sites for electrophilic and nucleophilic attack. nih.govijcce.ac.ir This can help in designing reactions with high regioselectivity.
Mechanism Elucidation: Computational modeling can be employed to investigate the reaction mechanisms of known and novel transformations, helping to optimize reaction conditions and catalyst design. researchgate.net
Rational Design of Catalysts: By modeling the interaction of this compound with various catalysts, researchers can design more efficient and selective catalytic systems for its synthesis and functionalization. rsc.org
Predictive Synthesis: As computational methods become more sophisticated, it may become possible to predict the outcomes of reactions with a high degree of accuracy, reducing the need for extensive experimental screening. nih.govresearchgate.net
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C7H10N2O |
| Monoisotopic Mass | 138.07932 Da |
| XlogP (predicted) | 0.5 |
| [M+H]+ m/z | 139.08660 |
| [M+Na]+ m/z | 161.06854 |
Data sourced from PubChem. uni.lu These predicted values can be refined and expanded upon through more advanced computational studies.
Expansion of Applications in Sustainable Technologies and Specialized Chemical Fields
The unique functional group array of this compound makes it a promising candidate for a range of applications in sustainable technologies and specialized chemical fields. While direct applications are yet to be extensively explored, research on related pyridine derivatives provides a roadmap for future investigations.
Sustainable Materials: Pyridine derivatives are being investigated as monomers for the creation of sustainable polymers. For example, pyridine dicarboxylic acids have been used to synthesize polyesters with good gas barrier properties, offering a potential alternative to petroleum-derived plastics. researchgate.net The structure of this compound could be modified to create novel monomers for functional polymers.
CO2 Capture and Utilization: Functionalized pyridinium salts have been incorporated into metal-organic frameworks (MOFs) to create bifunctional catalysts for the chemical fixation of CO2 into valuable cyclic carbonates. nih.gov The amino and pyridine nitrogen atoms in this compound could serve as anchor points for creating similar catalytic materials.
Specialized Chemical Probes: The fluorescence properties of some aminopyridine derivatives make them suitable for use as chemical sensors. nih.gov The specific substitution pattern of this compound may impart unique photophysical properties that could be exploited in the development of selective chemosensors.
Agrochemicals and Pharmaceuticals: Pyridine scaffolds are ubiquitous in agrochemicals and pharmaceuticals. nih.govyoutube.comjchemrev.com The unique structure of this compound makes it a valuable building block for creating new libraries of compounds for screening against various biological targets, including those related to diabetes and bacterial infections. nih.govjchemrev.com
The future research into this compound is bright, with numerous avenues for exploration that could lead to significant scientific and technological advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
